molecular formula C18H19NO3 B2976737 {[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate CAS No. 1241983-65-2

{[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate

Cat. No.: B2976737
CAS No.: 1241983-65-2
M. Wt: 297.354
InChI Key: YIQVIVCSTJMBAM-UHFFFAOYSA-N
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Description

“{[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate” is a synthetic benzoate ester characterized by a 2-methylbenzoate core esterified to a carbamoylmethyl group. The carbamoyl moiety is further substituted with a 2-methylbenzyl group, introducing both steric bulk and electronic modulation.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-7-3-5-9-15(13)11-19-17(20)12-22-18(21)16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQVIVCSTJMBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate typically involves the reaction of 2-methylbenzoic acid with an appropriate carbamoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: {[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate can undergo various chemical reactions, including:

  • Oxidation

Biological Activity

{[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H17_{17}N1_{1}O3_{3}
  • IUPAC Name : {[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate

This structure features a carbamate functional group linked to a methyl benzoate moiety, which may influence its biological activity.

Biological Activity Overview

The biological activity of {[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate has not been extensively documented in literature. However, analogs and related compounds such as methyl benzoate have shown significant biological effects, providing insights into potential activities of this compound.

Insecticidal Properties

Research indicates that methyl benzoate and its derivatives exhibit insecticidal properties. For instance, studies have demonstrated that methyl benzoate has effective larvicidal activity against various insect species, including the brown marmorated stink bug (Halyomorpha halys), with LC50_{50} values ranging from 0.26 to 2.70 µL/vial . These findings suggest that similar compounds may also possess insecticidal properties.

Repellent Effects

Methyl benzoate has been found to exhibit repellent effects against bed bugs (Cimex lectularius), particularly against pyrethroid-resistant strains. In laboratory settings, it was shown to maintain repellency over extended periods, with some analogs demonstrating effectiveness for up to 21 days . This repellent activity may be relevant for compounds with similar structural features.

The mechanisms through which these compounds exert their effects are varied and can include:

  • Neurotoxic Effects : Methyl benzoate has been reported to affect cholinesterase activity in animal models, suggesting potential neurotoxic effects at high doses .
  • Inhibition of Fatty Acid Synthases : Some studies indicate that related compounds may inhibit key enzymes involved in fatty acid metabolism, which could impact cellular energy homeostasis and growth in certain organisms .

Case Studies and Research Findings

  • Insecticidal Activity : A study reported the effectiveness of methyl benzoate against nymphs of Halyomorpha halys, demonstrating comparable toxicity to commercial pesticides .
    CompoundLC50_{50} (µL/vial)
    Methyl Benzoate0.26 - 2.70
    AcetamipridComparable
    PyriproxyfenComparable
  • Repellent Efficacy : In trials assessing repellency against bed bugs, methyl benzoate showed significant spatial repellency compared to DEET, especially in resistant strains .
  • Sublethal Effects : Another investigation noted that exposure to methyl benzoate reduced fecundity and longevity in aphids, indicating potential ecological impacts on pest populations .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Benzoate Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Electronic Effects
{[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate 2-methylbenzoate + carbamoylmethyl-2-methylbenzyl ~327.36 (estimated) Mixed (electron-donating methyl + electron-withdrawing amide)
Methyl 2-methylbenzoate (M2MB) 2-methyl 150.17 Electron-donating
Methyl 2-chlorobenzoate (M2CB) 2-chloro 170.59 Electron-withdrawing
Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate 3-methylcarbamoylphenyl 269.30 Electron-withdrawing (amide)
Benzyl benzoate (BB) Benzyl ester 212.24 Neutral (no strong electronic effects)

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